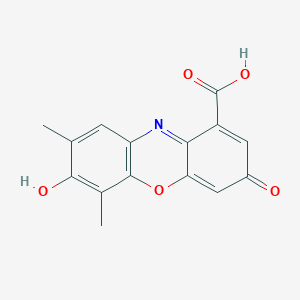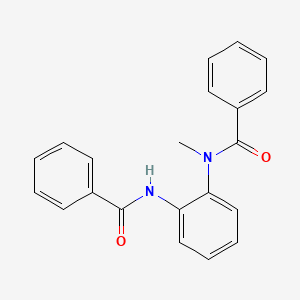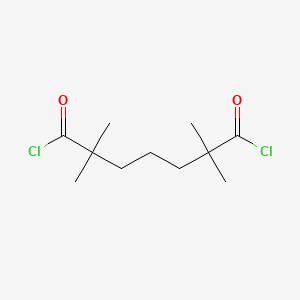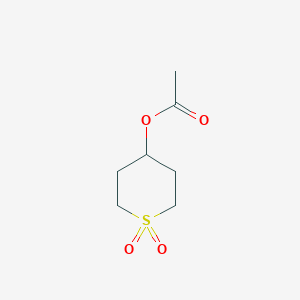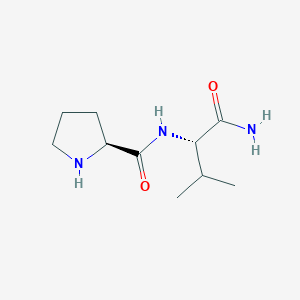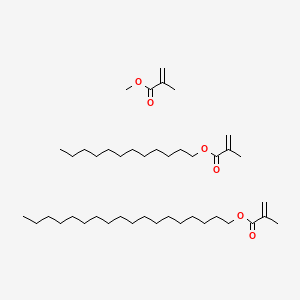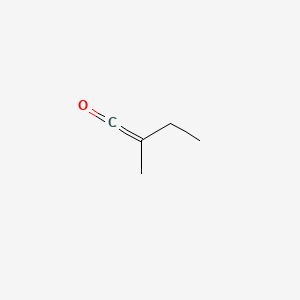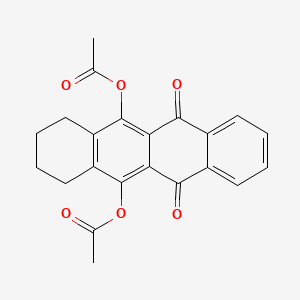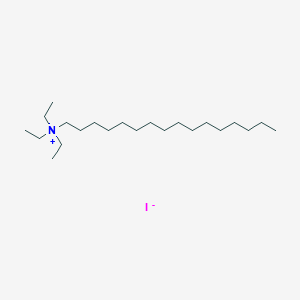
N,N,N-Triethylhexadecan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethylhexadecan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, antiseptics, and in industrial processes. This compound, in particular, is characterized by its long alkyl chain and the presence of an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylhexadecan-1-aminium iodide typically involves the quaternization of hexadecylamine with ethyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:
Hexadecylamine+Ethyl iodide→N,N,N-Triethylhexadecan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethylhexadecan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate to precipitate out silver iodide, leaving behind the desired quaternary ammonium salt.
Oxidation and Reduction: These reactions may involve common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of different quaternary ammonium salts.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions used.
Aplicaciones Científicas De Investigación
N,N,N-Triethylhexadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The mechanism of action of N,N,N-Triethylhexadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The iodide ion also plays a role in its overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium Chloride: Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Bromide: Similar structure but with a bromide ion instead of an iodide ion.
Uniqueness
N,N,N-Triethylhexadecan-1-aminium iodide is unique due to its specific combination of a long alkyl chain and the presence of an iodide ion. This combination imparts distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propiedades
Número CAS |
41864-99-7 |
|---|---|
Fórmula molecular |
C22H48IN |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
triethyl(hexadecyl)azanium;iodide |
InChI |
InChI=1S/C22H48N.HI/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QFGWYYQGDCVPFQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






